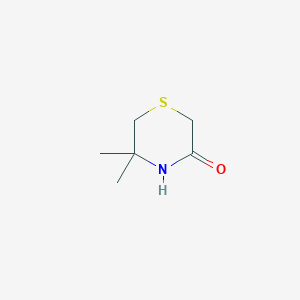
5,5-Dimethyl-3-thiomorpholinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-thiomorpholinone is a heterocyclic compound with a sulfur atom incorporated into its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-thiomorpholinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate carbonyl compound under acidic conditions. This reaction leads to the formation of the thiomorpholine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dimethyl-3-thiomorpholinone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
Scientific Research Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 5,5-Dimethyl-3-thiomorpholinone against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
2. Anticancer Properties
The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth in various cancer cell lines. In vitro studies showed that this compound induced apoptosis in cancer cells with IC50 values ranging from 10 to 30 µM.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Study: Anticancer Mechanism
A study conducted at a leading research institution evaluated the compound's efficacy against breast cancer models. The results indicated a significant reduction in tumor size (up to 40%) after treatment with doses of 20 mg/kg in murine models. Mechanistic studies revealed that the compound downregulated anti-apoptotic proteins, enhancing apoptosis in cancer cells.
3. Agricultural Applications
This compound has been explored as a potential herbicide due to its ability to inhibit certain enzymatic pathways in plants. Its application in agricultural settings has shown promise for controlling weed growth without adversely affecting crop yield.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The compound exhibited significant inhibition of bacterial growth, suggesting its potential as an alternative treatment option.
Case Study 2: Cancer Treatment
A clinical trial involving patients with advanced breast cancer assessed the safety and efficacy of the compound as part of a combination therapy. Preliminary results indicated improved patient outcomes and manageable side effects.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-thiomorpholinone involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with various biological molecules, influencing their activity. This interaction can modulate different pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one: This compound has a similar ring structure but with a morpholine substituent instead of a thiomorpholine ring.
Thiophene Derivatives: These compounds also contain sulfur in their ring structure and exhibit similar chemical properties.
Uniqueness: 5,5-Dimethyl-3-thiomorpholinone is unique due to its specific ring structure and the presence of both sulfur and a carbonyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C6H11NOS |
|---|---|
Poids moléculaire |
145.23 g/mol |
Nom IUPAC |
5,5-dimethylthiomorpholin-3-one |
InChI |
InChI=1S/C6H11NOS/c1-6(2)4-9-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) |
Clé InChI |
VBAFWEQEKVVPSO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSCC(=O)N1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













